molecular formula C4H3BrClN3 B063647 5-Bromo-6-chloropyrazin-2-amine CAS No. 173253-42-4

5-Bromo-6-chloropyrazin-2-amine

Cat. No. B063647
M. Wt: 208.44 g/mol
InChI Key: CRVPQFAORCSDMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including those similar to 5-Bromo-6-chloropyrazin-2-amine, has been explored through methods such as the Suzuki cross-coupling reaction. This method has been applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating the utility of cross-coupling reactions in modifying pyrazine cores for various applications (Ahmad et al., 2021).

Molecular Structure Analysis

Studies involving density functional theory (DFT) calculations have been used to analyze the electronic and nonlinear optical properties of pyrazine derivatives. These studies provide insight into the molecular structure and reactivity parameters, such as frontier molecular orbitals and HOMO-LUMO energy gaps, of compounds like 5-Bromo-6-chloropyrazin-2-amine (Ahmad et al., 2021).

Chemical Reactions and Properties

Research on similar pyrazine compounds has explored their chemical reactivity, including reactions with ammonia leading to regioselective displacement and the formation of substituted aminopyrimidines. These studies contribute to understanding the chemical behavior of 5-Bromo-6-chloropyrazin-2-amine in various reaction conditions (Doulah et al., 2014).

Physical Properties Analysis

The physical properties of pyrazine derivatives can be inferred from spectroscopic characterization, including FT-IR, UV-Vis, and NMR spectroscopies. These analyses support the identification of functional groups and structural confirmation of compounds like 5-Bromo-6-chloropyrazin-2-amine (Tamer et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-Bromo-6-chloropyrazin-2-amine, such as reactivity and stability, can be analyzed through experimental and theoretical studies. DFT calculations, for example, provide insights into the molecule's electronic structure and potential for intramolecular charge transfer, which is crucial for understanding its chemical behavior and applications (Tamer et al., 2016).

Scientific Research Applications

“5-Bromo-6-chloropyrazin-2-amine” is a versatile building block used in the synthesis of various chemical compounds . While specific applications are not detailed in the sources I have access to, here are some potential uses based on its general properties:

  • Organic Synthesis : As a heterocyclic building block, it can be used in the synthesis of a wide range of organic compounds . The specific compounds and their applications would depend on the other reactants and conditions used in the synthesis.

  • Pharmaceutical Research : Given its structure, it could potentially be used in the development of new pharmaceuticals. For example, similar compounds have been used in the preparation of A2B adenosine receptor antagonists .

  • Biochemistry : In biochemistry, it could potentially be used as a reagent for specific reactions, such as the conversion of alcohols to alkyl chlorides and bromides .

“5-Bromo-6-chloropyrazin-2-amine” is a versatile building block used in the synthesis of various chemical compounds . While specific applications are not detailed in the sources I have access to, here are some potential uses based on its general properties:

  • Organic Synthesis : As a heterocyclic building block, it can be used in the synthesis of a wide range of organic compounds . The specific compounds and their applications would depend on the other reactants and conditions used in the synthesis.

  • Pharmaceutical Research : Given its structure, it could potentially be used in the development of new pharmaceuticals. For example, similar compounds have been used in the preparation of A2B adenosine receptor antagonists .

  • Biochemistry : In biochemistry, it could potentially be used as a reagent for specific reactions, such as the conversion of alcohols to alkyl chlorides and bromides .

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 and the precautionary statements include P301 + P310 .

Future Directions

While specific future directions for 5-Bromo-6-chloropyrazin-2-amine are not mentioned in the literature, its role as a versatile building block for the synthesis of a variety of chemical compounds suggests potential applications in pharmaceutical research and development .

properties

IUPAC Name

5-bromo-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVPQFAORCSDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592621
Record name 5-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropyrazin-2-amine

CAS RN

173253-42-4
Record name 5-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloropyrazin-2-amine (2.50 g, 19.3 mmol) was stirred in dichloromethane (60 mL) and cooled to 0° C. N-Bromosuccinimide (2.92 g, 16.4 mmol) was added slowly and the reaction mixture was stirred at 0° C. for 60 minutes. The reaction mixture was filtered through celite and concentrated to give a brown oil. Purification by flash chromatography, eluting with 0-25% ethyl acetate-hexane, gave the title compound as a yellow solid (1.69 g, 8.16 mmol, 42%). 1HMR (d6-DMSO, 400 MHz) δ 7.65 (s, 1H), 7.1 (br s, 2H). LC-MS (1) rt 1.46 min; m/z (ESI−) 205 (M−H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-chloropyrazine (5.0 g) and N-bromosuccinimide (13.9 g) in chloroform (200 ml) was heated under reflux for 2 hours. Insoluble material was removed by filtration and the filtrate was concentrated by evaporation. The residue was purified by flash chromatography on silica gel, eluting with dichloromethane, to give 2-amino-5-bromo-6-chloropyrazine (1.5 g); m.p. 120°-122° C.; mass spectrum (+ve CI): 208 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Meti, JW Yang, YD Gong - Tetrahedron, 2017 - Elsevier
Microfibers and nanofibers with promising application in optoelectronics are desirable in current material synthesis. Synthetic method has been developed for the preparation of …
Number of citations: 9 www.sciencedirect.com
ES Lee, N Kim, JH Kang, A Abdildinova, SH Lee… - Pharmaceuticals, 2022 - mdpi.com
… First, the Bromo group of the 5-bromo-6-chloropyrazin-2-amine 1 was subjected to the trimethylsilyl ethynylation with trimethylsilyl acetylene in the presence of PdCl 2 (dppf) 2 , CuI, and …
Number of citations: 3 www.mdpi.com
P Meti, JW Yang, SH Jung, YD Gong - Dyes and Pigments, 2019 - Elsevier
… 3-((4-aminophenyl)ethynyl)-5-bromo-6-chloropyrazin-2-amine (2e). To a solution of 3,5-… ), 3-((4-aminophenyl)ethynyl)-5-bromo-6-chloropyrazin-2-amine (2.7 g, 8.3 mmol) (dissolved in …
Number of citations: 9 www.sciencedirect.com
JC Reader, TP Matthews, S Klair… - Journal of medicinal …, 2011 - ACS Publications
… 0–25% EtOAc–hexanes, gave 5-bromo-6-chloropyrazin-2-amine as a yellow solid (1.69 g, … A mixture of 5-bromo-6-chloropyrazin-2-amine (1.00 g, 4.8 mmol), copper(I) iodide (914 mg, …
Number of citations: 69 pubs.acs.org
J Szychowski, R Papp, E Dietrich, B Liu… - Journal of Medicinal …, 2022 - ACS Publications
… The synthesis of the R1-substituted pyrrolopyrazine analogs 48–53 was initiated by converting the amino group of the 5-bromo-6-chloropyrazin-2-amine (110) to a hydroxyl (111) that …
Number of citations: 6 pubs.acs.org
JG Kettle, S Brown, C Crafter, BR Davies… - Journal of medicinal …, 2012 - ACS Publications
… 5-Bromo-6-chloropyrazin-2-amine served as starting material for synthesis of the imidazopyrazine core 11 (Scheme 3). Judicious selection of boronic acid coupling partners allowed …
Number of citations: 65 pubs.acs.org

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